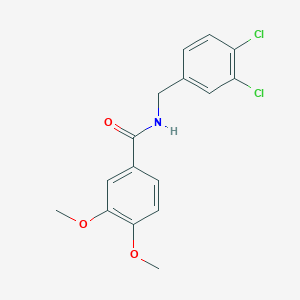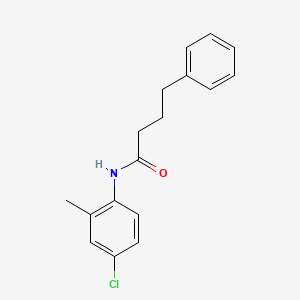
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide, also known as Clomipramine, is a tricyclic antidepressant drug that is used for the treatment of depression, obsessive-compulsive disorder (OCD), and panic disorder. Clomipramine belongs to the class of drugs called tricyclic antidepressants, which work by increasing the levels of certain chemicals in the brain that affect mood and behavior.
Mécanisme D'action
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters. This leads to an improvement in mood and a reduction in the symptoms of depression, OCD, and panic disorder. N-(4-chloro-2-methylphenyl)-4-phenylbutanamide also has some affinity for other receptors in the brain, including histamine, muscarinic, and alpha-adrenergic receptors.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which leads to an improvement in mood and a reduction in the symptoms of depression, OCD, and panic disorder. N-(4-chloro-2-methylphenyl)-4-phenylbutanamide also has some affinity for other receptors in the brain, including histamine, muscarinic, and alpha-adrenergic receptors, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the effects of serotonin and norepinephrine on mood and behavior. N-(4-chloro-2-methylphenyl)-4-phenylbutanamide is also readily available and relatively inexpensive, which makes it accessible for use in a wide range of experiments. However, there are also some limitations to using N-(4-chloro-2-methylphenyl)-4-phenylbutanamide in lab experiments. It has a long half-life and can take several weeks to reach steady-state levels in the body, which can make it difficult to study its acute effects. Additionally, N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has some affinity for other receptors in the brain, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(4-chloro-2-methylphenyl)-4-phenylbutanamide. One area of interest is its potential use in the treatment of other psychiatric disorders such as bipolar disorder, PTSD, and social anxiety disorder. Another area of interest is the development of new drugs that target the same neurotransmitter systems as N-(4-chloro-2-methylphenyl)-4-phenylbutanamide but with fewer side effects. Additionally, there is ongoing research into the underlying mechanisms of depression, OCD, and panic disorder, which may lead to the development of new drugs with novel mechanisms of action.
Méthodes De Synthèse
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide can be synthesized by reacting 4-chloro-2-methylphenylamine with 4-phenylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has been extensively studied for its therapeutic effects in treating depression, OCD, and panic disorder. It has been shown to be effective in reducing the symptoms of these disorders by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain. N-(4-chloro-2-methylphenyl)-4-phenylbutanamide has also been studied for its potential use in the treatment of other psychiatric disorders such as bipolar disorder, post-traumatic stress disorder (PTSD), and social anxiety disorder.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13-12-15(18)10-11-16(13)19-17(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEBRDRJRKPDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5822117.png)
![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)
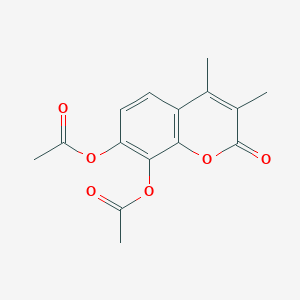
![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)
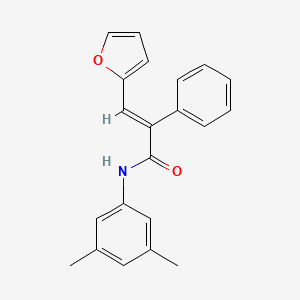
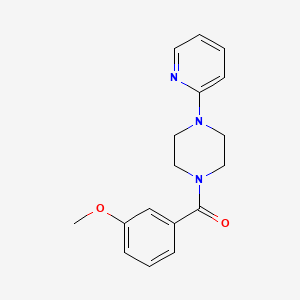
![5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5822166.png)
![5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)
![2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5822192.png)
